5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
Overview
Description
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is a brominated derivative of tetrahydrocyclopenta[b]indole, a compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
Indoles are often considered as a “privileged scaffold” within the drug discovery arena , suggesting that they may interact with a variety of biological targets.
Mode of Action
It’s known that indoles can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indoles are versatile building blocks in synthesis, providing access to diverse heterocycles .
Pharmacokinetics
A related compound, 6-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, has been reported to have high gi absorption and is a substrate for p-gp . It is also an inhibitor of CYP1A2 and CYP2C19 .
Result of Action
Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole. For instance, a related compound, 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole, should be stored in a dark place, sealed in dry, at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole typically involves the bromination of 1,2,3,4-tetrahydrocyclopenta[b]indole. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated indole to its non-brominated form or other reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indoles .
Scientific Research Applications
5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research explores its potential as a precursor for developing new pharmaceuticals with anticancer, antiviral, and antimicrobial properties.
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: The non-brominated parent compound with similar structural features but different reactivity.
5-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: A chlorinated analogue with distinct chemical properties and applications.
5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole: A fluorinated derivative with unique biological activities.
Uniqueness: 5-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-9-5-1-4-8-7-3-2-6-10(7)13-11(8)9/h1,4-5,13H,2-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZLZOLGKNHTNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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